

# An In-depth Technical Guide to the REG1 Anticoagulation System

Author: BenchChem Technical Support Team. Date: December 2025



## A Novel, Reversible Anticoagulant Targeting Factor IXa

The REG1 anticoagulation system represents a novel approach to controllable anticoagulation, designed for acute and intensive settings such as percutaneous coronary intervention (PCI). This system is composed of two core components: pegnivacogin, a potent and specific inhibitor of coagulation Factor IXa, and **anivamersen**, its complementary active control agent. This technical guide provides a detailed overview of the REG1 system for researchers, scientists, and drug development professionals.

## **Core Components and Mechanism of Action**

The REG1 system's functionality is rooted in the interaction of its two oligonucleotide-based components:

- Pegnivacogin (RB006): A single-stranded RNA aptamer that selectively binds to and inhibits
  the enzymatic activity of Factor IXa.[1][2] Pegnivacogin is a 31-nucleotide aptamer that is
  pegylated to increase its plasma residence time.[2] By binding to Factor IXa, pegnivacogin
  effectively blocks a critical step in the intrinsic pathway of the coagulation cascade, thereby
  preventing the amplification of thrombin generation.[1]
- Anivamersen (RB007): A 15-nucleotide complementary oligonucleotide that acts as a specific reversal agent for pegnivacogin.[2] Anivamersen binds to pegnivacogin with high



affinity through Watson-Crick base pairing, neutralizing its anticoagulant effect and rapidly restoring normal hemostasis.[3]

The REG1 system's mechanism of action offers a titratable level of anticoagulation. The degree of reversal is directly related to the molar ratio of the administered components, allowing for precise control of the anticoagulant effect.[3]

## **Quantitative Data**

The following tables summarize the key quantitative parameters of the REG1 system components.

| Parameter             | Value | Reference |
|-----------------------|-------|-----------|
| Binding Affinity (Kd) | 3 nM  | [4]       |

Table 1: Pegnivacogin - Factor IXa Binding Affinity. This table details the dissociation constant (Kd) for the binding of pegnivacogin to its target, Factor IXa.

| Parameter        | Value      | Unit  | Condition                                      | Reference |
|------------------|------------|-------|------------------------------------------------|-----------|
| Cmax             | 26.1 ± 4.6 | μg/mL | Following a 1<br>mg/kg<br>intravenous<br>bolus | [5][6]    |
| Half-life (t1/2) | >24        | hours | [7]                                            |           |

Table 2: Pharmacokinetic Parameters of Pegnivacogin. This table summarizes the peak plasma concentration (Cmax) and half-life of pegnivacogin.



| Parameter                   | Effect                                                                                                                                                                           | Reference |
|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| aPTT Prolongation           | A 1 mg/kg dose of<br>pegnivacogin results in a mean<br>aPTT of 93.0 ± 9.5 seconds, a<br>2.9-fold increase from<br>baseline.                                                      | [5][6]    |
| Factor IXa Inhibition       | A dose of ≥0.75 mg/kg<br>pegnivacogin leads to over<br>99% inhibition of Factor IXa<br>activity.                                                                                 | [3][8]    |
| Reversal of Anticoagulation | Anivamersen rapidly reverses the anticoagulant effect of pegnivacogin, with a 2:1 antidote-to-drug ratio leading to reversal of aPTT prolongation within a median of one minute. | [2]       |

Table 3: Pharmacodynamic Properties of the REG1 System. This table outlines the key pharmacodynamic effects of pegnivacogin and the reversal by **anivamersen**.

## **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms and experimental procedures related to the REG1 system, the following diagrams are provided in the DOT language for use with Graphviz.







#### Preclinical In Vivo Experimental Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medium.com [medium.com]
- 2. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pegnivacogin results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. linear.es [linear.es]
- 7. The REG1 anticoagulation system: a novel actively controlled factor IX inhibitor using RNA aptamer technology for treatment of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. User Guide graphviz 0.21 documentation [graphviz.readthedocs.io]
- To cite this document: BenchChem. [An In-depth Technical Guide to the REG1
   Anticoagulation System]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15577026#reg1-anticoagulation-system-components]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com